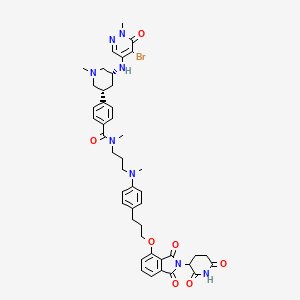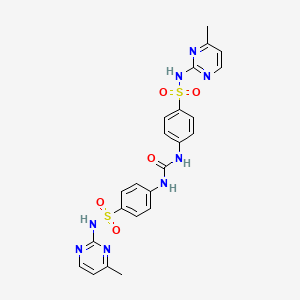
1-Hydroxyphénazine
Vue d'ensemble
Description
La 1-Hydroxyphénazine est un métabolite microbien de la phénazine connu pour ses activités antibactériennes à large spectre contre divers agents pathogènes des plantes . C'est un composé hétérocyclique contenant de l'azote qui appartient à la famille des phénazines, caractérisée par ses propriétés aromatiques colorées .
Applications De Recherche Scientifique
1-Hydroxyphenazine has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of various phenazine derivatives with potential biological activities.
Biology: It serves as a microbial metabolite with antibacterial properties against plant pathogens.
Medicine: Its derivatives are explored for their potential antimicrobial and antitumor activities.
Industry: It is used in the production of biopesticides and other industrial chemicals.
Mécanisme D'action
Target of Action
1-Hydroxyphenazine (1-OH-PHZ), also known as Phenazin-1-ol, is a phenazine microbial metabolite . It has broad-spectrum antibacterial activities against a variety of plant pathogens . The primary targets of 1-Hydroxyphenazine are these pathogens, and its role is to inhibit their growth and proliferation .
Mode of Action
The mode of action of 1-Hydroxyphenazine involves the generation of phenazine radical intermediates via a single-electron transfer reaction with ferrous iron . This process leads to the anaerobic killing of Pseudomonas cells . The recA mutant, which has a defect in the DNA repair system, was found to be more sensitive to anaerobic conditions .
Biochemical Pathways
1-Hydroxyphenazine is produced by the bacterium Pseudomonas chlororaphis . In the biosynthesis process, three enzymes, PhzS (monooxygenase), NaphzNO1 (N-monooxygenase), and LaphzM (methyltransferase), are heterologously expressed in a phenazine-1-carboxylic acid (PCA) generating strain of Pseudomonas chlororaphis H18 . Four phenazines, including 1-hydroxyphenazine, are isolated and characterized in the genetically modified strain .
Pharmacokinetics
Metabolic engineering strategies have been used to increase the yield of 1-Hydroxyphenazine .
Result of Action
The result of 1-Hydroxyphenazine’s action is the inhibition of the growth and proliferation of various plant pathogens . This is achieved through the generation of phenazine radical intermediates, which lead to the anaerobic killing of Pseudomonas cells .
Action Environment
The action of 1-Hydroxyphenazine is influenced by environmental factors. For instance, the production of 1-Hydroxyphenazine by Pseudomonas chlororaphis is more efficient when using glycerol or glucose as a renewable carbon source . Furthermore, the compound’s antibacterial activity may be affected by the presence of ferrous iron, which is involved in the generation of phenazine radical intermediates .
Safety and Hazards
When handling 1-Hydroxyphenazine, it is advised to avoid breathing mist, gas or vapours, and avoid contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Orientations Futures
Analyse Biochimique
Biochemical Properties
1-Hydroxyphenazine plays a crucial role in biochemical reactions, particularly in microbial metabolism. It interacts with several enzymes and proteins, influencing various biochemical pathways. One of the key enzymes involved is PhzS, a monooxygenase that catalyzes the conversion of phenazine-1-carboxylic acid to 1-Hydroxyphenazine . This interaction is essential for the biosynthesis of 1-Hydroxyphenazine in Pseudomonas chlororaphis. Additionally, 1-Hydroxyphenazine can act as an electron shuttle, participating in redox reactions and influencing the cellular redox state .
Cellular Effects
1-Hydroxyphenazine affects various types of cells and cellular processes. In bacterial cells, it promotes anaerobic killing of Pseudomonas aeruginosa via single-electron transfer with ferrous iron, leading to the generation of phenazine radical intermediates . In mammalian cells, 1-Hydroxyphenazine has been shown to induce morphological alterations and cell death in A549 human lung adenocarcinoma cells at concentrations of 30 µg/ml . It also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its broad-spectrum antibacterial activity .
Molecular Mechanism
The molecular mechanism of 1-Hydroxyphenazine involves its interaction with various biomolecules. It binds to enzymes such as PhzS, facilitating the conversion of phenazine-1-carboxylic acid to 1-Hydroxyphenazine . Additionally, 1-Hydroxyphenazine acts as an electron shuttle, participating in redox reactions and generating phenazine radical intermediates through single-electron transfer with ferrous iron . These interactions lead to changes in gene expression and enzyme activity, contributing to its antibacterial properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Hydroxyphenazine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 1-Hydroxyphenazine can be produced at high yields in genetically modified strains of Pseudomonas chlororaphis, with a titer of 3.6 g/L achieved in 54 hours
Dosage Effects in Animal Models
The effects of 1-Hydroxyphenazine vary with different dosages in animal models. At lower doses, it exhibits antibacterial activity without significant toxicity. At higher doses, it can induce toxic effects, including cell death and morphological alterations . Understanding the threshold effects and toxic dosages is crucial for its potential therapeutic applications.
Metabolic Pathways
1-Hydroxyphenazine is involved in several metabolic pathways, primarily in microbial metabolism. It is synthesized from phenazine-1-carboxylic acid through the action of the enzyme PhzS . This pathway is essential for the production of 1-Hydroxyphenazine in Pseudomonas chlororaphis. Additionally, 1-Hydroxyphenazine can influence metabolic flux and metabolite levels by acting as an electron shuttle in redox reactions .
Transport and Distribution
The transport and distribution of 1-Hydroxyphenazine within cells and tissues involve interactions with various transporters and binding proteins. In bacterial cells, it is transported across the cell membrane and distributed within the cytoplasm, where it participates in redox reactions
Subcellular Localization
1-Hydroxyphenazine is localized within specific subcellular compartments, influencing its activity and function. In bacterial cells, it is primarily found in the cytoplasm, where it participates in redox reactions and influences cellular metabolism
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La 1-Hydroxyphénazine peut être synthétisée par plusieurs méthodes. Une approche courante implique l'expression hétérologue de l'enzyme PhzS (monooxygénase) dans une souche de Pseudomonas chlororaphis productrice d'acide phénazine-1-carboxylique . Le rendement en this compound peut être amélioré grâce à des stratégies telles que la remodelisation semi-rationnelle de protéines cruciales, le blocage des voies de consommation intermédiaires et l'augmentation du pool de précurseurs .
Méthodes de production industrielle : La production industrielle de this compound implique l'ingénierie métabolique de micro-organismes comme Pseudomonas chlororaphis, reconnu pour ses propriétés de promotion de la croissance de la rhizosphère des plantes sûres et efficaces . Le processus de production peut atteindre un titre de 3,6 g/L dans un fermenteur de 5 L en 54 heures .
Analyse Des Réactions Chimiques
Types de réactions : La 1-Hydroxyphénazine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .
Réactifs et conditions courants :
Oxydation : Les agents oxydants courants comprennent le dioxyde de plomb et d'autres agents oxydants.
Réduction : Des agents réducteurs tels que le borohydrure de sodium peuvent être utilisés.
Substitution : Les réactions de substitution impliquent souvent des réactifs comme l'o-phénylènediamine.
Principaux produits : Les principaux produits formés par ces réactions comprennent divers dérivés de la phénazine, qui peuvent être utilisés dans différentes applications .
4. Applications de la recherche scientifique
La this compound a un large éventail d'applications de recherche scientifique :
Médecine : Ses dérivés sont explorés pour leurs activités antimicrobiennes et antitumorales potentielles.
Industrie : Elle est utilisée dans la production de biopesticides et d'autres produits chimiques industriels.
5. Mécanisme d'action
La this compound exerce ses effets par plusieurs mécanismes :
Navette d'électrons : Elle sert de navette d'électrons vers des accepteurs terminaux alternatifs, modifiant les états redox cellulaires.
Régulation de l'expression génique : Elle agit comme un signal cellulaire qui régule les schémas d'expression génique.
Formation de biofilm : Elle contribue à la formation et à l'architecture du biofilm, améliorant la survie bactérienne.
Composés similaires :
- Acide phénazine-1-carboxylique
- Pyocyanine
- Acide phénazine-1,6-dicarboxylique
Comparaison : La this compound est unique en raison de ses activités antibactériennes à large spectre et de sa capacité à être produite par l'ingénierie métabolique de micro-organismes . Contrairement aux autres dérivés de la phénazine, elle a été systématiquement conçue pour atteindre des rendements plus élevés et des propriétés améliorées .
Comparaison Avec Des Composés Similaires
- Phenazine-1-carboxylic acid
- Pyocyanin
- Phenazine-1,6-dicarboxylic acid
Comparison: 1-Hydroxyphenazine is unique due to its broad-spectrum antibacterial activities and its ability to be produced through metabolic engineering of microorganisms . Unlike other phenazine derivatives, it has been systematically engineered to achieve higher yields and enhanced properties .
Propriétés
IUPAC Name |
phenazin-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-11-7-3-6-10-12(11)14-9-5-2-1-4-8(9)13-10/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRNCBGWUMMBQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871744 | |
| Record name | Phenazin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528-71-2 | |
| Record name | 1-Phenazinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hemipyocyanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Hydroxyphenazine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88882 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenazin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70871744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | phenazin-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HEMIPYOCYANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D51M21IXN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-Chloro-N-((S)-1-(2-(dimethylamino)acetamido)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzamide](/img/structure/B607873.png)
